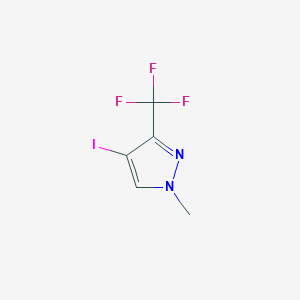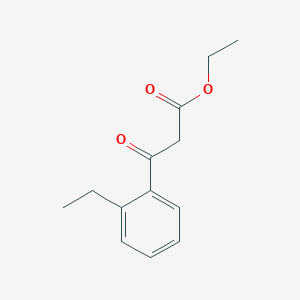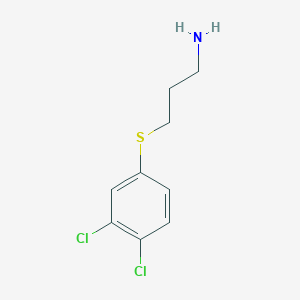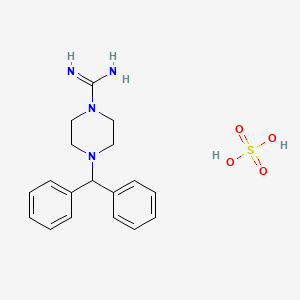
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate
Vue d'ensemble
Description
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C18H22N4 . It has a molecular weight of 294.4 and its salt form is H2SO4 . The compound is also known by its synonyms USJUOFHYFCZXJD-UHFFFAOYSA-N, 4-Benzhydrylpiperazine-1-carboximidamide sulfate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES notation: C1CN(CCN1C(c1ccccc1)c1ccccc1)C(N)=N . This notation provides a way to represent the structure of the compound in a textual format.Applications De Recherche Scientifique
Gastric Antisecretory Agents
4-(Diphenylmethyl)piperazine-1-carboximidamide sulfate has been studied for its potential as a gastric antisecretory agent. This compound shows promise in the treatment of peptic ulcer disease due to its ability to diminish or abolish anticholinergic activity, which is a common side effect of many gastric antisecretory drugs. Fenoctimine, a derivative of this compound, is undergoing clinical trials for its effectiveness as a nonanticholinergic gastric antisecretory drug (Scott et al., 1983).
Structural and Molecular Studies
Studies on the molecular structure of derivatives of this compound have been conducted. These studies provide insights into the conformation of the piperazine ring and its interactions in crystalline forms. This research aids in understanding the molecular behavior of the compound, which is crucial for drug development (Kavitha et al., 2012).
Anticancer Activity
There is research indicating the potential anticancer activity of compounds related to this compound. For example, TM-208, a newly synthesized compound related to this chemical, has shown significant in vivo and in vitro anticancer activity with low toxicity. Understanding its metabolism in animals is crucial for its development as a potential cancer treatment (Jiang et al., 2007).
Potential as H1-Antihistaminic Drugs
The synthesis of compounds related to this compound for potential use as H1-antihistaminic drugs has been explored. These compounds, which are structurally similar to existing antihistamines, could provide new treatment options for allergic reactions (Gómez-Parra et al., 1989).
Hypotensive Properties
Research has shown that derivatives of this compound, specifically piperazinylalkyl esters with a lipophilic substituent on the piperazine ring, demonstrate potent and long-lasting hypotensive properties. This indicates potential applications in treating hypertension (Meguro et al., 1985).
Antihistaminic, Anticholinergic, and Antiallergic Activities
Derivatives of this compound have been synthesized and evaluated for their antihistaminic, anticholinergic, and antiallergic activities. These compounds have shown promise as moderate to potent histamine H1-receptor antagonists, indicating potential use in treating allergic reactions and other related conditions (Orjales et al., 1996).
Anticancer and Antituberculosis Studies
Synthesis and studies of derivatives of this compound have demonstrated significant anticancer and antituberculosis activities. These findings open up possibilities for the development of new treatments for both cancer and tuberculosis (Mallikarjuna et al., 2014).
Anti-inflammatory and Antioxidant Activities
Synthesized derivatives of this compound have been tested for their anti-inflammatory and antioxidant properties. These studies provide valuable information for the potential use of these compounds in treating inflammatory conditions and oxidative stress (Geronikaki et al., 2003).
Antibacterial Agents
New series of derivatives related to this compound have been developed to improve solubility and oral bioavailability while maintaining antibacterial activity against drug-resistant bacteria. This research is crucial in the fight against antibiotic resistance (Hagras et al., 2018).
Propriétés
IUPAC Name |
4-benzhydrylpiperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4.H2O4S/c19-18(20)22-13-11-21(12-14-22)17(15-7-3-1-4-8-15)16-9-5-2-6-10-16;1-5(2,3)4/h1-10,17H,11-14H2,(H3,19,20);(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJUOFHYFCZXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=N)N.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



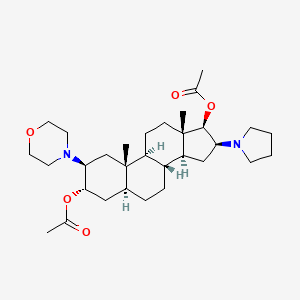

![7-(3-Thienyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3089425.png)
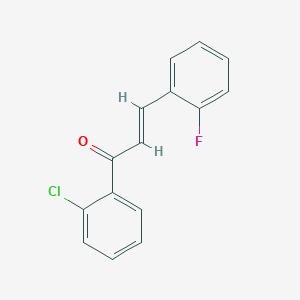
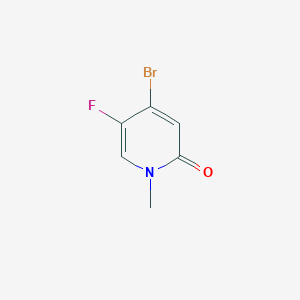

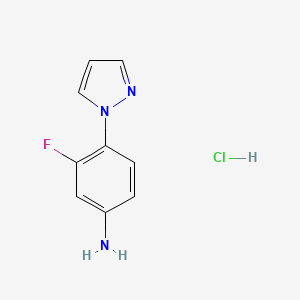
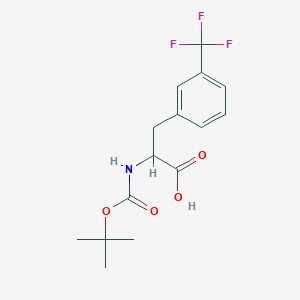

![4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3089470.png)
![N-(2-oxo-1-((6aR,8R,9aR)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)-1,2-dihydropyrimidin-4-yl)benzamide](/img/structure/B3089473.png)
